1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione
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Overview
Description
1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione is a compound that features a pyrrole ring attached to a piperidine-2,4-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of new bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione typically involves the reaction of a pyrrole derivative with a piperidine-2,4-dione precursor. One common method is the condensation of 1H-pyrrole-2-carbaldehyde with piperidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carbonyl groups in the piperidine-2,4-dione moiety can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the piperidine-2,4-dione moiety can produce hydroxyl derivatives .
Scientific Research Applications
1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine-2,4-dione moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Similar to 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione but lacks the piperidine ring.
Piperidine-2,4-dione: Similar but lacks the pyrrole ring.
Pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the piperidine-2,4-dione moiety.
Uniqueness: this compound is unique due to the combination of both pyrrole and piperidine-2,4-dione rings in its structure.
Biological Activity
1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione, with the CAS number 1935195-33-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a pyrrole moiety and possesses a diketone functionality, which contributes to its reactivity and biological interactions. The following sections detail its biological activity, including anti-cancer properties, antibacterial effects, and implications for drug design.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O2, with a molecular weight of 192.21 g/mol. Its structure allows for various chemical transformations that can enhance biological activity through the synthesis of derivatives.
Anti-Cancer Properties
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. Notably, this compound has been shown to interact with cereblon, a protein involved in the ubiquitin-proteasome system, suggesting applications in cancer treatment. The interaction may lead to novel therapeutic strategies by modulating protein degradation pathways involved in tumor progression.
Case Study: Cereblon Interaction
A study highlighted that derivatives of piperidine-2,4-dione bind effectively to cereblon, which is crucial for the development of drugs targeting multiple myeloma and other malignancies.
Antibacterial Activity
The compound's structural features also suggest potential antibacterial activity. Pyrrole derivatives have been recognized for their efficacy against various bacterial strains. For instance, pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Table: Antibacterial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Target Bacteria |
---|---|---|
Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
Isoniazid | 0.25 | Mycobacterium tuberculosis |
Ciprofloxacin | 2 | E. coli |
The biological activity of this compound can be attributed to its ability to interfere with critical biological pathways. For instance, its diketone functionality allows for nucleophilic addition reactions that can lead to the formation of biologically active derivatives.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyrrole moieties have been explored to enhance efficacy against specific targets such as cancer cells and bacteria.
Example: Antimalarial Activity
Pyrrolone derivatives have shown promise as antimalarial agents against Plasmodium falciparum. A study reported that certain modifications improved selectivity for parasite cells over mammalian cells .
Table: Antimalarial Efficacy in Rodent Models
Compound | Dose (mg/kg/day) | Route | % Reduction in Parasitaemia | Survival (days) |
---|---|---|---|---|
Compound A | 50 | IP | 99.9 | 13.7 |
Chloroquine | 10 | IP | 99.97 | 20 |
Future Directions
The versatility of this compound suggests numerous avenues for future research:
- Derivatization : Exploring various structural modifications to enhance specificity and potency against targeted diseases.
- Mechanistic Studies : Further investigations into the mechanisms by which this compound interacts with biological targets.
- Clinical Trials : Initiating preclinical and clinical studies to evaluate safety and efficacy in humans.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O2/c13-9-3-5-12(10(14)6-9)7-8-2-1-4-11-8/h1-2,4,11H,3,5-7H2 |
InChI Key |
KYPDYZXBYWZTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC=CN2 |
Origin of Product |
United States |
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